molecular formula C15H18N2O7S2 B1608671 Dansyl-L-cysteic acid CAS No. 28223-61-2

Dansyl-L-cysteic acid

Cat. No.: B1608671
CAS No.: 28223-61-2
M. Wt: 402.4 g/mol
InChI Key: ZVOGQJUKPIENKH-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Information

Dansyl-L-cysteic acid is systematically named 2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-sulfopropanoic acid according to IUPAC rules. This nomenclature reflects its structural components: a cysteic acid backbone (3-sulfopropanoic acid) modified by a dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) at the amino position. The compound is registered under the Chemical Abstracts Service (CAS) number 28223-61-2 , which serves as a unique identifier in chemical databases and commercial catalogs.

The dansyl group, derived from dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), is a fluorescent tag widely used in biochemical labeling. The "L" designation indicates the stereochemistry of the cysteic acid moiety, corresponding to the natural configuration of cysteine.

Structural Relationship to Cysteic Acid and Dansyl Derivatives

This compound is structurally related to two primary components: L-cysteic acid and dansyl derivatives .

L-Cysteic Acid

L-Cysteic acid (IUPAC name: (R)-2-amino-3-sulfopropanoic acid) is the oxidized form of L-cysteine, where the thiol (-SH) group is fully oxidized to a sulfonic acid (-SO₃H). Its molecular formula is C₃H₇NO₅S , and it serves as a precursor in taurine biosynthesis. In this compound, the amino group of cysteic acid is covalently bonded to the dansyl group via a sulfonamide linkage (-N-SO₂-).

Dansyl Derivatives

The dansyl group is characterized by a naphthalene ring substituted with a dimethylamino group at position 5 and a sulfonyl group at position 1. This structure confers strong fluorescence properties, making dansyl derivatives valuable in fluorescence-based assays. For example, dansyl chloride reacts with primary amines to form stable sulfonamide conjugates, as seen in this compound.

Structural Comparison Table
Component Molecular Formula Key Functional Groups Role in this compound
L-Cysteic acid C₃H₇NO₅S -NH₂, -SO₃H, -COOH Backbone structure
Dansyl group C₁₂H₁₄N₂O₂S -N(CH₃)₂, -SO₂- Fluorescent tag
This compound C₁₅H₁₈N₂O₇S₂ -SO₃H, -SO₂-NH-, -COOH, -N(CH₃)₂ Combined functionalized derivative

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₅H₁₈N₂O₇S₂ , derived from the combination of L-cysteic acid (C₃H₇NO₅S) and the dansyl group (C₁₂H₁₁N₂O₂S). Its molecular weight is 402.4 g/mol , calculated as follows:

$$
\begin{align}
\text{Carbon (C):} & \quad 15 \times 12.01 = 180.15 \
\text{Hydrogen (H):} & \quad 18 \times 1.008 = 18.14 \
\text{Nitrogen (N):} & \quad 2 \times 14.01 = 28.02 \
\text{Oxygen (O):} & \quad 7 \times 16.00 = 112.00 \
\text{Sulfur (S):} & \quad 2 \times 32.07 = 64.14 \
\hline
\text{Total:} & \quad 180.15 + 18.14 + 28.02 + 112.00 + 64.14 = \textbf{402.45 g/mol} \
\end{align
}
$$

This matches the experimentally determined value of 402.4 g/mol . The compound’s mass spectrometry data typically shows a parent ion peak at m/z 402, consistent with its molecular weight.

Key Functional Groups

  • Sulfonic acid (-SO₃H) : Contributed by the cysteic acid moiety, enhancing solubility in aqueous solutions.
  • Sulfonamide (-SO₂-NH-) : Links the dansyl group to the amino group of cysteic acid.
  • Carboxylic acid (-COOH) : Present in the cysteic acid backbone, enabling further chemical modifications.
  • Dimethylamino (-N(CH₃)₂) : Part of the dansyl group, responsible for fluorescence excitation at ~330 nm.

Properties

IUPAC Name

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-sulfopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O7S2/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)26(23,24)16-12(15(18)19)9-25(20,21)22/h3-8,12,16H,9H2,1-2H3,(H,18,19)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOGQJUKPIENKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CS(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405282
Record name Dansyl-L-cysteic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28223-61-2
Record name Dansyl-L-cysteic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

a. Chlorine Oxidation of L-Cystine (Adapted from)

  • Reagents : L-Cystine, chlorine gas, water or alcohols.
  • Procedure :
    • L-Cystine is suspended in water or alcohol.
    • Chlorine gas is bubbled through the solution under controlled conditions.
    • The reaction yields L-cysteic acid (in water) or its esters (in alcohols).
  • Key Data :

























    ParameterConditionYield (%)
    SolventWater85–90
    TemperatureRoom temperature
    Reaction Time2–4 hours

Notes : Hydrolysis of esters (if formed) under acidic conditions converts them to free L-cysteic acid.

Performic Acid Oxidation of L-Cysteine

  • Reagents : L-Cysteine, performic acid (HCOOH/H₂O₂).
  • Procedure :
    • L-Cysteine is treated with performic acid (1:1 v/v) at 0–4°C for 24 hours.
    • The mixture is evaporated, and L-cysteic acid is isolated via crystallization.
  • Key Data :




















    ParameterConditionYield (%)
    Oxidizing AgentPerformic acid95+
    Temperature0–4°C

Dansylation of L-Cysteic Acid

The amino group of L-cysteic acid reacts with dansyl chloride (Dns-Cl) to form the fluorescent derivative.

a. Standard Derivatization Protocol (Adapted from,)

  • Reagents : L-Cysteic acid, dansyl chloride, acetonitrile, Na₂CO₃.
  • Procedure :
    • Dissolve L-cysteic acid in 0.4 M Na₂CO₃ (pH 9.0).
    • Add dansyl chloride (20 mg/mL in acetonitrile) in a 350:1 molar excess.
    • Heat at 70°C for 1 hour.
    • Cool, filter, and purify via HPLC or recrystallization.
  • Optimized Conditions :






























    ParameterConditionImpact on Yield
    pH9.0Maximizes amine reactivity
    Temperature70°CCompletes reaction in 1 hour
    SolventAcetonitrile/Na₂CO₃Enhances solubility
    Molar Ratio (Dns-Cl:L-Cysteic acid)350:1Drives reaction to completion

Purification :

  • HPLC : C18 column, acetonitrile/water gradient (80:20 to 95:5).
  • Recrystallization : Ethanol/water mixtures yield crystalline product.

Alternative Methods

Analytical Validation

Comparative Analysis of Methods

Method Advantages Limitations
Chlorine Oxidation High yield, scalable Requires chlorine handling
Performic Acid Mild conditions, high purity Longer reaction time
Standard Dansylation Reliable, well-optimized Excess Dns-Cl required
Microwave-Assisted Faster reaction Specialized equipment needed

Research Findings and Applications

  • Enzyme Studies : Dansyl-L-cysteic acid serves as a substrate for sulfotransferases and decarboxylases.
  • Proteomics : Used in fluorescent tagging of peptides for LC-MS detection.
  • Stability : Stable for >6 months at -20°C in dark conditions.

Chemical Reactions Analysis

Types of Reactions

Dansyl-L-cysteic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The dansyl group can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction Reactions: The cysteic acid moiety can undergo oxidation and reduction reactions, altering the overall properties of the compound.

    Condensation Reactions: this compound can participate in condensation reactions with other amino acids or peptides.

Common Reagents and Conditions

    Sodium Carbonate: Used to maintain an alkaline pH during the synthesis.

    Dansyl Chloride: The primary reagent for introducing the dansyl group.

    Ammonium Hydroxide: Used to quench the reaction and neutralize excess dansyl chloride.

Major Products Formed

The primary product of the reaction between L-cysteic acid and dansyl chloride is this compound. Depending on the reaction conditions, minor by-products may include unreacted L-cysteic acid and partially dansylated intermediates.

Scientific Research Applications

Fluorescent Probing in Proteomics

Overview:
Dansyl-L-cysteic acid is extensively utilized in proteomics as a fluorescent probe. Its ability to fluoresce enables researchers to track proteins and peptides within biological systems.

Key Applications:

  • Protein Localization: The compound allows for the visualization of protein distribution in cells, aiding in understanding cellular functions and interactions.
  • Dynamics Studies: It can be used to monitor real-time changes in protein conformation and interactions, particularly those involving thiol groups.

Case Study:
In a study examining protein interactions, this compound was employed to investigate the activity of cystathionase, an enzyme involved in sulfur metabolism. The results indicated that the compound could effectively alter enzyme activity through its interactions with thiol groups, leading to conformational changes that affect function.

Analytical Chemistry Applications

Overview:
this compound is also significant in analytical chemistry, particularly for amino acid analysis.

Key Techniques:

  • High-Performance Liquid Chromatography (HPLC): The compound serves as a derivatizing agent, enhancing the detection sensitivity of amino acids during HPLC analysis.
  • Amino-Terminal Residue Analysis: It is used to identify terminal amino acids in peptides, providing insights into peptide structure and composition.

Data Table: Amino Acid Analysis Using Dansyl Derivatives

Amino AcidDetection MethodSensitivityNotes
GlycineHPLC<50 pmolEffective for low-concentration samples
CysteineHPLC<10 pmolHigh sensitivity due to thiol interaction
MethionineHPLC<50 pmolCo-elution observed with other derivatives

Case Study:
Research conducted on peptide mixtures demonstrated that dansylation significantly improved the resolution of amino acid detection compared to non-derivatized methods. The study successfully identified N-terminal residues from various peptides using dansylated derivatives, showcasing its efficacy in analytical applications .

Biochemical Research

Overview:
The compound's interactions with biological molecules extend its utility into biochemical research.

Key Applications:

  • Enzyme Activity Studies: this compound has been shown to influence the activity of enzymes that interact with thiols, providing insights into enzyme mechanisms.
  • Cellular Signaling Pathways: Its ability to modify thiol-containing proteins suggests potential roles in cellular signaling processes.

Case Study:
In investigations focusing on thiol-disulfide exchange reactions within living cells, this compound was utilized to measure the redox state of cysteine residues. The findings indicated that the compound could effectively reveal dynamic changes in thiol-disulfide balance, crucial for understanding redox biology .

Synthesis and Derivatization Techniques

Overview:
The synthesis of this compound typically involves the reaction of L-cysteic acid with dansyl chloride under controlled conditions.

Synthesis Steps:

  • Dissolve L-cysteic acid in an appropriate solvent.
  • Add dansyl chloride while maintaining specific pH conditions.
  • Purify the resulting product through crystallization or chromatography.

Mechanism of Action

The mechanism of action of dansyl-L-cysteic acid involves the interaction of the dansyl group with target biomolecules. The dansyl group acts as a fluorescent tag, allowing for the detection and quantification of the target molecules. The fluorescence properties of the dansyl group are influenced by the local environment, making it a sensitive probe for studying molecular interactions and dynamics.

Comparison with Similar Compounds

Dansyl-L-cysteic acid belongs to a family of dansyl-labeled compounds, including alpha-dansyl-L-arginine , N-Dansyl-glycine , Dansyl-glycine , and N-N-Didansyl-L-tyrosine . Below is a detailed comparison based on structural features, chromatographic properties, and applications.

Structural and Functional Differences

Compound Core Structure Functional Groups Polarity Solubility Profile
This compound Cysteic acid + dansyl Sulfonic acid (-SO₃H) High Soluble in polar solvents (e.g., water, methanol); limited in ethyl acetate
alpha-Dansyl-L-arginine Arginine + dansyl Guanidino group (-NH-C(NH₂)₂) Moderate Soluble in methanol; partially soluble in water
Dansyl-glycine Glycine + dansyl Carboxylic acid (-COOH) Moderate Soluble in methanol, DMSO; insoluble in hexane
N-N-Didansyl-L-tyrosine Tyrosine + two dansyl groups Phenolic -OH, dual dansyl Low Soluble in DMSO, ethyl acetate; insoluble in water

Key Observations :

  • The sulfonic acid group in this compound increases its polarity and aqueous solubility compared to dansylated amino acids with carboxylic acid or neutral side chains .
  • Dual dansyl groups in N-N-Didansyl-L-tyrosine reduce polarity, enhancing solubility in organic solvents like ethyl acetate .

Chromatographic Behavior

Table 1: TLC/HPTLC Performance Under Standard Conditions
Compound Mobile Phase (Ethyl Acetate/Methanol/Propionic Acid) Detection Method Relative Migration (Rf)
This compound 20:10:3 UV 366 nm Lower Rf (high polarity)
alpha-Dansyl-L-arginine 20:10:3 UV 366 nm Moderate Rf
Dansyl-glycine 20:10:3 UV 366 nm Higher Rf
N-N-Didansyl-L-tyrosine 20:10:3 UV 366 nm Highest Rf (low polarity)

Key Observations :

  • Despite identical mobile phases, migration differences arise from structural polarity. This compound migrates least due to strong interactions with polar silica plates .
  • N-N-Didansyl-L-tyrosine’s hydrophobic aromatic rings and dual dansyl groups reduce plate interaction, yielding higher Rf .

Biological Activity

Dansyl-L-cysteic acid is a sulfonated derivative of the amino acid cysteine, characterized by the presence of a dansyl group, which imparts fluorescent properties. This compound has garnered attention in biochemical research due to its potential applications in understanding protein interactions, cellular signaling, and as a fluorescent probe in various biological systems.

Chemical Structure and Properties

This compound has a unique structure that allows it to participate in various biological interactions. The dansyl moiety facilitates fluorescence, making it useful for tracking and visualizing biological processes. The sulfonic acid group enhances its solubility in aqueous environments, which is critical for biological applications.

1. Protein Binding and Interaction

Dansyl derivatives, including this compound, are known to interact with proteins such as human serum albumin (HSA). Studies have demonstrated that dansylglycine, a related compound, binds to HSA, leading to induced circular dichroism (ICD) signals that indicate specific binding sites on the protein . This suggests that this compound may exhibit similar binding characteristics, potentially affecting protein conformation and function.

2. Fluorescent Probing

The fluorescent properties of this compound make it an excellent candidate for use as a probe in cellular studies. Its ability to emit fluorescence upon excitation allows researchers to visualize cellular components and monitor dynamic processes such as enzyme activity and protein localization.

Case Studies and Research Findings

StudyFocusFindings
Binding studiesDemonstrated that dansyl derivatives can effectively bind to HSA, influencing its fluorescence properties.
Cellular effectsL-cysteic acid shown to induce mitotic progression through phosphatase activity; implications for dansyl derivatives remain to be explored.
Analytical methodsDeveloped methods for analyzing dansylated amino acids, highlighting the importance of dansyl modifications in biochemical assays.

Q & A

Q. What are the primary applications of Dansyl-L-cysteic acid in biochemical research?

this compound is widely used as a fluorescent derivatization agent for amino acid analysis. It reacts with primary amines (e.g., glycine, lysine) to form stable fluorescent adducts, enabling detection in techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). For TLC, it is applied in mobile phases containing ethyl acetate, methanol, and propionic acid (20:10:3 ratio) and detected via UV at 366 nm . In HPLC, it aids in separating dansyl-derivatized amino acids using silica-based columns, with retention times influenced by buffer pH and organic modifiers .

Q. How is this compound synthesized, and what purity validation methods are recommended?

The compound is synthesized by dansyl chloride reacting with L-cysteic acid under alkaline conditions. Purity is validated using TLC (Rf values compared to standards) and HPLC (retention time and peak symmetry analysis). NMR and mass spectrometry are essential for structural confirmation, particularly to verify the absence of unreacted dansyl chloride or byproducts .

Q. What solvent systems are optimal for dissolving this compound in experimental setups?

The compound is sparingly soluble in water or short-chain alcohols but dissolves well in dimethyl sulfoxide (DMSO). For aqueous buffers (e.g., glycine buffer at pH 9), prepare a 10 mM stock solution in DMSO and dilute to working concentrations ≤1% (v/v) to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported TLC migration patterns for dansylated amino acids?

Discrepancies in Rf values across studies often arise from variations in mobile-phase ratios (e.g., ethyl acetate:methanol:propionic acid at 20:10:3 vs. 22:10:3) or plate type (classical TLC vs. HPTLC). To standardize results:

  • Use pre-coated HPTLC silica plates for higher resolution.
  • Calibrate solvent ratios using internal standards like dansyl-glycine.
  • Document UV detection parameters (e.g., wavelength, exposure time) .

Q. What strategies mitigate photodegradation of this compound during fluorescence assays?

The dansyl group is light-sensitive. To preserve stability:

  • Conduct experiments under low-light conditions or use amber glassware.
  • Store stock solutions in DMSO at -20°C, avoiding freeze-thaw cycles.
  • Validate fluorescence intensity periodically using freshly prepared standards .

Q. How can HPLC methods be optimized to separate this compound from structurally similar derivatives?

Key parameters include:

  • Column choice : Use C18 reverse-phase columns with 3 µm particle size for high resolution.
  • Gradient elution : Start with 10% acetonitrile in 0.1% trifluoroacetic acid (TFA), increasing to 50% over 20 minutes.
  • Detection : Set fluorescence excitation/emission to 340 nm and 525 nm, respectively. Cross-validate results with spiked samples to confirm baseline separation from dansyl-serine or dansyl-tyrosine .

Q. What experimental controls are critical when using this compound in protease activity assays?

  • Include a negative control with a protease inhibitor (e.g., PMSF) to rule out non-specific hydrolysis.
  • Use dansyl-glycine as a competitive inhibitor to assess binding specificity.
  • Quantify free dansyl groups via fluorescence recovery after trichloroacetic acid precipitation of proteins .

Data Contradiction and Reproducibility

Q. Why do solubility profiles of this compound vary across literature, and how can this be addressed?

Reported solubility discrepancies stem from differences in buffer ionic strength, pH, and temperature. For reproducibility:

  • Pre-equilibrate solvents at 25°C.
  • Use buffered systems (e.g., 0.5 M glycine, pH 9) instead of pure water.
  • Report detailed centrifugal filtration protocols to remove insoluble aggregates .

Q. How should researchers handle conflicting fluorescence quantum yield values in published studies?

Variations arise from instrument calibration differences or quenching agents. To harmonize

  • Calibrate fluorometers using quinine sulfate as a reference standard.
  • Normalize fluorescence intensity to a unitless ratio (e.g., sample/blank).
  • Disclose environmental factors (e.g., oxygen content, temperature) in methods .

Methodological Best Practices

  • Sample Preparation : For TLC, apply 4 µL of 1 mM this compound solution to avoid overloading .
  • Data Reporting : Include retention times, Rf values, and fluorescence intensities with standard deviations from triplicate runs .
  • Ethical Compliance : Disclose Institutional Review Board (IRB) approvals if human/animal tissues are used in derivatization studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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